molecular formula C12H19NO3 B1323500 1-Boc-3-ethynyl-3-hydroxypiperidine CAS No. 287192-85-2

1-Boc-3-ethynyl-3-hydroxypiperidine

Cat. No. B1323500
M. Wt: 225.28 g/mol
InChI Key: NMCVJBKPWSSTOQ-UHFFFAOYSA-N
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Description

1-Boc-3-ethynyl-3-hydroxypiperidine is a derivative of the piperidine family, which is a class of organic compounds characterized by a six-membered ring containing one nitrogen atom. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines. The ethynyl group attached to the piperidine ring indicates the presence of a triple bond, which can be a reactive site for further chemical modifications. The hydroxyl group at the 3-position is a functional group that can participate in various chemical reactions and is a key feature in the synthesis of biologically active compounds.

Synthesis Analysis

The synthesis of related piperidine compounds has been described in several studies. For instance, the stereoconvergent synthesis of N-Boc-(2R,3S)-3-hydroxy-2-phenylpiperidine involves α-hydroxylation, stereoconvergent reduction, and a stereospecific Grignard addition to a chiral bicyclic oxazolidine . Another synthesis route for (S)-1-Boc-3-hydroxypiperidine starts from 3-hydroxypyridine and involves hydrogenation, chiral resolution, and reaction with di-tert-butyl dicarbonate (Boc2O) . Additionally, a biocatalytic process has been developed for the synthesis of (S)-N-Boc-3-hydroxypiperidine, which is an important chiral intermediate for the synthesis of the anticancer drug ibrutinib .

Molecular Structure Analysis

The molecular structure of 1-Boc-3-ethynyl-3-hydroxypiperidine is not directly discussed in the provided papers. However, the structure of related piperidine derivatives has been studied. For example, the structure of a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold was elucidated using NOESY NMR and X-ray diffraction, demonstrating well-defined orientation of side chains . This suggests that similar analytical techniques could be applied to study the molecular structure of 1-Boc-3-ethynyl-3-hydroxypiperidine.

Chemical Reactions Analysis

The chemical reactivity of the piperidine ring, particularly at the 3-position, is highlighted by the synthesis of various derivatives. The hydroxyl group at this position can be a nucleophilic site for reactions, while the ethynyl group can undergo 1,3-dipolar cycloaddition reactions to form 1,2,3-triazoles . The Boc group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3-ethynyl-3-hydroxypiperidine are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as 1-hydroxypiperazine-2,5-diones, have been studied, including their spectral data (c.d., 1H n.m.r., i.r., and u.v.) . These properties are crucial for the identification and characterization of the compound and its derivatives. The presence of the Boc group generally increases the steric bulk and affects the solubility and reactivity of the molecule.

Scientific Research Applications

Synthesis and Catalysis

  • The compound 1-Boc-3-hydroxypiperidine, closely related to 1-Boc-3-ethynyl-3-hydroxypiperidine, was synthesized from 3-hydroxypyridine. This process involved hydrogenation catalyzed by 5%Rh/C, chiral resolution, and reaction with (Boc)2O in the presence of triethylamine (Wang Junming, 2013).

Bioreductive Production 2. Efficient bioreductive production of (R)-N-Boc-3-hydroxypiperidine, a derivative of 1-Boc-3-hydroxypiperidine, was achieved using a carbonyl reductase from Kluyveromyces marxianus. This process demonstrated potential for industrial production (Lifeng Chen et al., 2017).

Asymmetric Synthesis in Pharmaceutical Intermediates 3. The asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine, an intermediate of the anticancer drug ibrutinib, was improved through coexpression of ketoreductase and glucose dehydrogenase, offering high efficiency in pharmaceutical synthesis (Xinxing Gao et al., 2022).

Chiral Intermediate for Drug Synthesis 4. (S)-N-Boc-3-hydroxypiperidine, a chiral intermediate for synthesizing drugs like ibrutinib, was synthesized using biocatalysis. This method, involving an NADPH-dependent reductase, showed high enantioselectivity and potential for industrial application (Lifeng Chen et al., 2017).

Enantiopure Derivative Synthesis 5. Enantiopure trans- and cis-3-hydroxypiperidine derivatives were synthesized, showcasing the versatility of N-Boc-piperidinyl structures like 1-Boc-3-hydroxypiperidine in producing bioactive compounds (W. Chiou et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, (S)-1-Boc-3-hydroxypiperidine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also classified as a highly flammable liquid and vapor .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-12(15)7-6-8-13(9-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCVJBKPWSSTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-ethynyl-3-hydroxypiperidine

Synthesis routes and methods I

Procedure details

In a dry ice-acetone bath, 40 ml of a 1.6 M hexane solution of n-butyllithium was added dropwise to a solution of 6.07 g of trimethylsilylacetylene in 100 ml of tetrahydrofuran. After the temperature was once elevated to 0° C., the mixture was cooled again in a dry ice-acetone bath and a solution of 5.97 g of 1-tert-butoxycarbonylpiperidin-3-one in 50 ml of tetrahydrofuran was added dropwise thereto. After 1 hour, aqueous ammonia chloride was added thereto, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and then evaporated. The residue was purified by silica gel column chromatography with 30% ethyl acetate/hexane. To the resulting compound were added 10 g of anhydrous potassium carbonate and 100 ml of methanol, followed by stirring for 2 hours. Water was added thereto, and the mixture was extracted with ethyl acetate, dried over anhydrous magnesium sulfate and evaporated, to give 4.8 g of the title compound.
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5.97 g
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50 mL
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ammonia chloride
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0 (± 1) mol
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6.07 g
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100 mL
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Synthesis routes and methods II

Procedure details

A solution of 3-oxo-piperidine-1-carboxylic acid tert-butyl ester (112 mg, 0.56 mmol) in THF (1 mL) was added dropwise to a solution of ethynylmagnesium bromide (0.5 M, 2.2 mL) in THF (1 mL) at 0° C. and the resulting mixture was stirred at 0° C. for 4 hours. The reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic extracts were washed with water, brine, dried over anhydrous magnesium sulfate, and concentrated to afford 3-ethynyl-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (119 mg, 94%) as yellow oil. MS: m/z=226 amu (M++H).
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112 mg
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2.2 mL
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1 mL
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1 mL
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